
5-Bromo-1-(2-fluorobenzyl)pyrimidin-2(1H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Bromo-1-(2-fluorobenzyl)pyrimidin-2(1H)-one, also known as 5-Bromo-2FBP, is an organobromide compound that has been studied for its potential use in various scientific applications. It is a halogenated heterocyclic compound that has been used as a synthetic intermediate in a variety of organic syntheses. 5-Bromo-2FBP has also been studied for its potential use as a pharmaceutical agent, with research indicating that it may have a number of biochemical and physiological effects. In
Applications De Recherche Scientifique
Fluorinated Pyrimidines in Cancer Treatment
Fluorinated pyrimidines, such as 5-fluorouracil (5-FU), have been instrumental in treating various cancers. The compound 5-Bromo-1-(2-fluorobenzyl)pyrimidin-2(1H)-one contributes to the synthesis of these crucial agents. Research highlights the advancements in fluorine chemistry that have enabled more precise use of fluorinated pyrimidines to combat cancer effectively. Notably, methods for synthesizing 5-FU, incorporating radioactive and stable isotopes, have been reviewed to study its metabolism and biodistribution, enhancing its application in personalized medicine. Furthermore, the role of fluorinated pyrimidines in inhibiting thymidylate synthase and other RNA- and DNA-modifying enzymes, such as tRNA methyltransferase 2 homolog A (TRMT2A) and DNA topoisomerase 1 (Top1), underscores their significance in cancer therapeutics (Gmeiner, 2020).
Pyrimidine Analogs in Solid Tumors
The synthesis of 5-fluorouracil and its analogs has been a cornerstone in the treatment arsenal against solid tumors for over four decades. These compounds, including This compound , are part of therapeutic strategies for a variety of solid tumors. They have been subject to numerous studies aiming to optimize their cellular pharmacology and mechanisms of action. The exploration of combining 5-FU with modulatory agents like leucovorin and methotrexate to enhance its metabolism or cytotoxic effects exemplifies ongoing efforts to improve treatment outcomes (Grem, 2000).
Pyrimidine Scaffolds in Drug Discovery
The pyranopyrimidine core, closely related to This compound , is crucial for medicinal and pharmaceutical industries due to its wide range of synthetic applications and bioavailability. Research in this domain focuses on developing substituted pyrimidine derivatives for potential therapeutic applications, showcasing the compound's versatility in drug discovery. This includes exploring synthetic pathways employing hybrid catalysts for the development of pyranopyrimidine scaffolds, highlighting the ongoing research aimed at utilizing these compounds for creating lead molecules in medicinal chemistry (Parmar, Vala, & Patel, 2023).
Propriétés
IUPAC Name |
5-bromo-1-[(2-fluorophenyl)methyl]pyrimidin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8BrFN2O/c12-9-5-14-11(16)15(7-9)6-8-3-1-2-4-10(8)13/h1-5,7H,6H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPBMTXJKIOELRL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN2C=C(C=NC2=O)Br)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8BrFN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Ethoxy-1-[4-[3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-1,4-diazepan-1-yl]ethanone](/img/structure/B2956590.png)
![6-(methylthio)-N-(o-tolyl)benzo[d]thiazol-2-amine](/img/structure/B2956592.png)
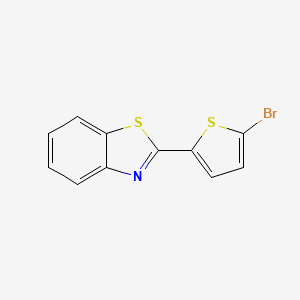
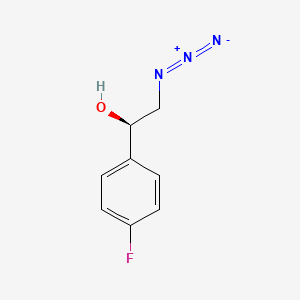
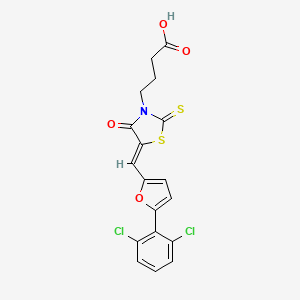
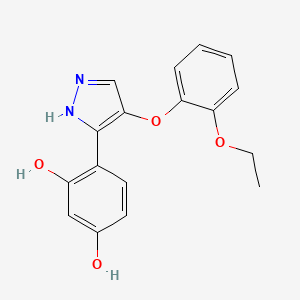
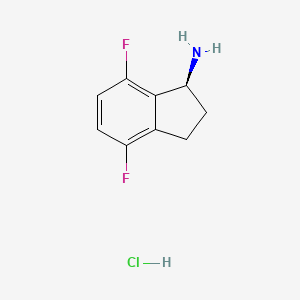

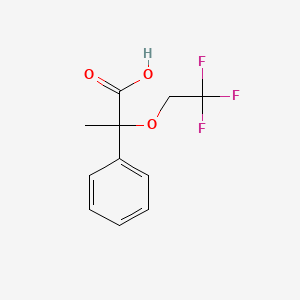
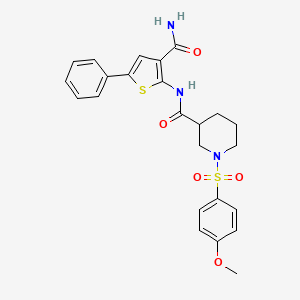
![2-(4-ethoxyphenyl)-5-(3-methylbenzyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2956605.png)
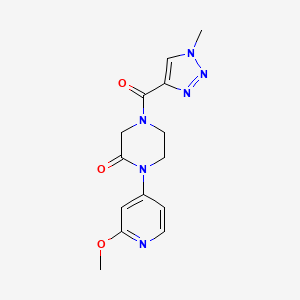
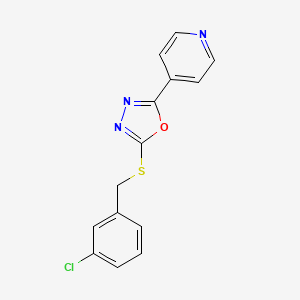
![2-{[4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-ethylphenyl)acetamide](/img/structure/B2956612.png)